molecular formula C16H17N3OS B12606186 N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917906-81-1

N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B12606186
CAS No.: 917906-81-1
M. Wt: 299.4 g/mol
InChI Key: KXINGFOHTQIEIJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a methoxyphenyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions. One common method includes the Gewald reaction, followed by Dieckmann-type cyclization and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, while the Dieckmann cyclization and Krapcho decarboxylation help in forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and isopropyl substitution contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

917906-81-1

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-6-propan-2-ylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3OS/c1-10(2)14-8-11-15(17-9-18-16(11)21-14)19-12-6-4-5-7-13(12)20-3/h4-10H,1-3H3,(H,17,18,19)

InChI Key

KXINGFOHTQIEIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3OC

Origin of Product

United States

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